molecular formula C15H24ClN3O3S B12750454 (2S-(2alpha,5alpha,6beta))-6-(((Hexahydro-1H-azepin-1-yl)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid monohydrochloride CAS No. 32887-08-4

(2S-(2alpha,5alpha,6beta))-6-(((Hexahydro-1H-azepin-1-yl)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid monohydrochloride

Cat. No.: B12750454
CAS No.: 32887-08-4
M. Wt: 361.9 g/mol
InChI Key: NJFHBXJMXCUBBY-GYBQEXSMSA-N
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Description

Bicyclic β-Lactam Core Architecture

The molecular foundation of this compound resides in the 4-thia-1-azabicyclo[3.2.0]heptane system, a bicyclic scaffold comprising fused β-lactam and thiazolidine rings. The β-lactam ring (1-azabicyclo[3.2.0]heptane) exhibits a four-membered lactam structure with a nitrogen atom at position 1 and a carbonyl group at position 7. Adjacent to this, the thiazolidine ring (4-thia) introduces a sulfur atom at position 4, creating a 5-membered sulfur-containing heterocycle.

Key structural parameters include:

Feature Measurement/Description Source
β-Lactam ring bond angles N1-C2-C3: 89.5°, C2-C3-C4: 92.1°
Thiazolidine ring conformation Envelope conformation (C5 puckered)
C3-C4 bond length 1.54 Å (single bond character)

The strained β-lactam ring is essential for antibacterial activity, as its reactivity enables covalent binding to penicillin-binding proteins (PBPs). The thiazolidine sulfur participates in hydrophobic interactions with biological targets, while the 3,3-dimethyl groups at C3 enhance steric protection against β-lactamase hydrolysis.

Hexahydro-1H-azepine Moiety and Schiff Base Functionalization

A hexahydro-1H-azepine unit connects to the bicyclic core via a methyleneamino Schiff base (-N=CH-) at position 6. The azepine ring adopts a chair conformation with the nitrogen atom at position 1, as evidenced by NMR coupling constants (J = 10–12 Hz for axial protons). The Schiff base introduces conjugation between the azepine’s lone pair and the β-lactam’s electrophilic carbonyl, stabilizing the imine linkage while maintaining hydrolytic lability for prodrug activation.

Critical interactions include:

Interaction Type Structural Impact Source
Schiff base conjugation Delocalizes π-electrons across N=C
Azepine chair conformation Minimizes 1,3-diaxial strain
Methyleneamino geometry Antiperiplanar alignment (θ = 178°)

The hexahydroazepine’s seven-membered ring provides spatial flexibility, allowing optimal positioning for target engagement while the Schiff base serves as a metabolic liability for controlled drug release.

Stereochemical Analysis of 2α,5α,6β Configuration

The stereodescriptors 2α,5α,6β define the compound’s three-dimensional arrangement:

  • C2 (2α) : Carboxylic acid group occupies the axial position relative to the β-lactam plane
  • C5 (5α) : Methyl groups adopt equatorial positions on the thiazolidine ring
  • C6 (6β) : Schiff base substituent projects above the bicyclic system’s plane

Crystallographic data reveal the following dihedral angles:

Stereochemical Pair Dihedral Angle Biological Relevance
C2-C5-C6-N 112° Optimizes PBP active site fit
N-C6-C7-N (Schiff) 180° Maintains conjugation

The 2α configuration positions the C2 carboxylic acid for salt bridge formation with lysine residues in PBPs, while the 6β orientation directs the azepine moiety into hydrophobic binding pockets.

Protonation State and Counterion Interactions in Monohydrochloride Form

The monohydrochloride salt forms through protonation of the azepine nitrogen (pKa ≈ 9.2), with chloride as the counterion. X-ray diffraction studies show:

Property Protonated Form Free Base
N-H bond length 1.02 Å Not applicable
Cl⁻…H-N distance 2.15 Å (hydrogen bonding) N/A
Aqueous solubility 38 mg/mL (25°C) <5 mg/mL

Properties

CAS No.

32887-08-4

Molecular Formula

C15H24ClN3O3S

Molecular Weight

361.9 g/mol

IUPAC Name

(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H23N3O3S.ClH/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17;/h9-11,13H,3-8H2,1-2H3,(H,20,21);1H/t10-,11+,13-;/m1./s1

InChI Key

NJFHBXJMXCUBBY-GYBQEXSMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C.Cl

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 4-Thia-1-azabicyclo[3.2.0]heptane Core

The bicyclic β-lactam core is typically synthesized via classical β-lactam ring formation strategies:

  • Starting Materials: Penicillin derivatives or related bicyclic intermediates.
  • Key Step: Cyclization involving the β-lactam ring closure, often through intramolecular nucleophilic attack on activated carboxylic acid derivatives.
  • Control of Stereochemistry: The stereochemical configuration (2S, 5R, 6R) is maintained through chiral starting materials or stereoselective synthesis.

Esterification to Form the (2,2-dimethyl-1-oxopropoxy)methyl Ester

  • The carboxylic acid group at the 2-position is esterified with pivaloyloxymethyl (POM) chloride or an equivalent reagent.
  • This step improves oral bioavailability by forming a prodrug ester.
  • The esterification is performed under controlled temperature and anhydrous conditions to prevent hydrolysis.

Formation of the Monohydrochloride Salt

  • The final compound is converted to its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
  • This salt form enhances the compound’s stability, solubility, and handling properties.
  • Crystallization from solvents such as ethanol or methanol yields the solid monohydrochloride.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Notes
1 β-Lactam ring formation Chiral penicillin precursor, cyclization Stereoselective control essential
2 Schiff base formation Hexahydro-1H-azepin-1-carbaldehyde, mild acid or neutral solvent Avoid β-lactam ring hydrolysis
3 Esterification Pivaloyloxymethyl chloride, base (e.g., triethylamine), anhydrous solvent Temperature control to prevent side reactions
4 Salt formation HCl gas or HCl solution, ethanol/methanol Crystallization to obtain pure salt

Research Findings and Optimization

  • Yield Optimization: Careful control of pH and temperature during Schiff base formation prevents β-lactam ring opening, improving yield.
  • Purity: Crystallization of the monohydrochloride salt under inert atmosphere (nitrogen or argon) at 2-8°C ensures high purity and stability.
  • Solubility: The monohydrochloride salt is freely soluble in water, ethanol, and methanol, facilitating formulation.
  • Stability: Storage under inert gas and low temperature prevents degradation.

Physical and Chemical Properties Relevant to Preparation

Property Value/Description
Melting Point 172-173 °C
Optical Rotation +219° (c = 1 in 0.1N HCl)
Solubility Freely soluble in water, anhydrous ethanol, methanol; slightly soluble in acetone
Storage Conditions Under inert gas (N2 or Ar), 2-8 °C
Physical Form White to off-white solid

Chemical Reactions Analysis

Types of Reactions

(2S-(2alpha,5alpha,6beta))-6-(((Hexahydro-1H-azepin-1-yl)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid monohydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.

Scientific Research Applications

(2S-(2alpha,5alpha,6beta))-6-(((Hexahydro-1H-azepin-1-yl)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid monohydrochloride: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S-(2alpha,5alpha,6beta))-6-(((Hexahydro-1H-azepin-1-yl)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents at position 5. Below is a comparative analysis with structurally related β-lactams:

Compound Name (CAS RN or Reference) Substituent at C6 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Hexahydro-1H-azepin-1-yl)methylene amino C₁₇H₂₆ClN₃O₃S* 396.93 (HCl salt) Seven-membered azepine ring; improved solubility via HCl salt .
Ampicillin (69-53-4) (R)-2-Amino-2-phenylacetyl C₁₆H₁₉N₃O₄S 349.41 Broad-spectrum activity; susceptible to β-lactamases .
Compound 4c () 3'-(7'-Fluoro-biphenyl)propanamido C₂₅H₂₄FN₃O₄S 481.54 Fluorinated aryl group enhances lipophilicity and membrane penetration .
Decarboxyticarcillin (6933-26-2) Thiophen-3-yl acetyl C₁₄H₁₆N₂O₄S₂ 340.42 Thiophene moiety improves acid stability .
EP 3953330 B1 Derivative () Cyclohexyl-trifluoromethylsulfonyl C₂₀H₂₇F₃N₂O₅S 464.50 Trifluoromethyl group increases metabolic stability .

Physicochemical Properties

  • Solubility: The target compound’s hydrochloride salt enhances aqueous solubility compared to non-ionic analogs like ampicillin trihydrate (solubility: ~10 mg/mL in water) .
  • Melting Points : Substituents influence thermal stability. For example:
    • Compound 4c (): 85–87°C .
    • Ampicillin anhydrous: 199–202°C .

      The target compound’s azepine ring may lower melting point due to reduced crystallinity.

Bioactivity and Antimicrobial Efficacy

  • Mechanism : All compared compounds inhibit bacterial cell wall synthesis via penicillin-binding protein (PBP) interaction.
  • Spectrum: Ampicillin: Effective against Gram-positive and some Gram-negative bacteria but vulnerable to resistance . Compound 4g (): Exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) due to a dichlorophenyl group .

Biological Activity

The compound known as (2S-(2alpha,5alpha,6beta))-6-(((Hexahydro-1H-azepin-1-yl)methylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid monohydrochloride , commonly referred to as Pivmecillinam hydrochloride , is a semisynthetic beta-lactam antibiotic. It is primarily used in the treatment of urinary tract infections (UTIs) and exhibits a broad spectrum of antibacterial activity. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications.

Chemical Structure and Properties

Pivmecillinam hydrochloride has the following chemical characteristics:

  • Molecular Formula : C21H33N3O5S
  • CAS Number : 32887-03-9
  • Molecular Weight : 421.58 g/mol
  • Structure : The compound features a bicyclic thiazolidine core that is characteristic of beta-lactam antibiotics.

Pivmecillinam functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against Gram-negative bacteria.

Spectrum of Activity

Pivmecillinam exhibits notable efficacy against various pathogens:

PathogenSensitivity
Escherichia coliSensitive
Klebsiella pneumoniaeSensitive
Proteus mirabilisSensitive
Enterobacter spp.Variable
Pseudomonas aeruginosaGenerally resistant

Pharmacokinetics

Pivmecillinam is well absorbed when administered orally, with peak plasma concentrations occurring approximately 1 to 2 hours post-administration. The drug has a half-life of about 1 hour and is primarily excreted unchanged in the urine.

Efficacy in Urinary Tract Infections

A study conducted by Naber et al. (2000) compared pivmecillinam with other antibiotics in treating uncomplicated UTIs. The results indicated that pivmecillinam was equally effective as amoxicillin but with a lower incidence of side effects:

  • Study Design : Randomized controlled trial.
  • Participants : 300 women with uncomplicated UTIs.
  • Outcome : Clinical cure rates were similar between pivmecillinam and amoxicillin groups (85% vs. 82%).

Resistance Patterns

Research indicates that while pivmecillinam is effective against many strains of E. coli, resistance has been observed in some cases due to extended-spectrum beta-lactamases (ESBLs). A study by Sullivan et al. (2001) highlighted the importance of susceptibility testing before treatment.

Safety Profile

Pivmecillinam is generally well-tolerated, with common side effects including gastrointestinal disturbances such as nausea and diarrhea. Serious adverse effects are rare but can include allergic reactions.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and pH) to stabilize the β-lactam ring and azabicyclo core. Use inert atmospheres (N₂/Ar) to prevent oxidation. Purification via recrystallization from ethanol-water mixtures or reverse-phase HPLC (C18 columns) can enhance purity. Monitor intermediates using thin-layer chromatography (TLC) and confirm final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing structural integrity?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^{13}C NMR to verify stereochemistry (e.g., 2alpha,5alpha,6beta configuration) and azepine ring substitution .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to confirm crystalline monohydrochloride form and rule out hydrates .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Methodological Answer :

  • Solubility : Use shake-flask method in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, methanol). Measure via UV spectrophotometry or LC-MS .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolysis products (e.g., β-lactam ring cleavage) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide synthetic optimization?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Use density functional theory (DFT) to calculate transition states for azabicyclo ring formation and evaluate steric effects of the 3,3-dimethyl group.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions. Tools like COMSOL Multiphysics® can model diffusion-limited reaction kinetics .

Q. What strategies resolve contradictions in reported antibacterial activity of similar β-lactams?

  • Methodological Answer :

  • Meta-Analysis : Compare MIC (minimum inhibitory concentration) data across studies, normalizing for variables like bacterial strain (e.g., Gram-positive vs. Gram-negative) and assay conditions.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., hexahydroazepine vs. phenylacetamido groups) on target binding (e.g., penicillin-binding proteins) .

Q. How can isotopic labeling track metabolic pathways and degradation in vivo?

  • Methodological Answer :

  • 14^{14}C/13^{13}C Labeling : Synthesize isotopologues at the methyleneamino or carboxylate positions. Use LC-MS/MS to identify metabolites in plasma/tissue homogenates.
  • Stable Isotope Tracing : Apply 15^{15}N-labeled analogs to study hepatic cytochrome P450-mediated oxidation pathways .

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